molecular formula C11H7BrN2 B2703169 6-bromo-9H-pyrido[2,3-b]indole CAS No. 26066-88-6

6-bromo-9H-pyrido[2,3-b]indole

Cat. No.: B2703169
CAS No.: 26066-88-6
M. Wt: 247.095
InChI Key: XCNVELJEUIETFR-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry

Pyrido[2,3-b]indoles, also known as α-carbolines, are a class of heterocyclic aromatic compounds. Their structure consists of a pyridine (B92270) ring fused to an indole (B1671886) moiety. This fusion of two distinct heterocyclic systems results in a unique electronic and chemical character that has attracted considerable interest from researchers. The parent compound, 9H-pyrido[2,3-b]indole, serves as a fundamental scaffold for a wide array of derivatives with diverse applications, particularly in medicinal chemistry and materials science. smolecule.com

The indole nucleus is a prevalent feature in many biologically active natural products and synthetic drugs. openmedicinalchemistryjournal.comrsc.org Similarly, the pyridine ring is a key component of many pharmaceuticals. The combination of these two rings in the pyrido[2,3-b]indole framework creates a planar, rigid structure with specific hydrogen bonding capabilities, which can facilitate interactions with biological macromolecules like enzymes and DNA. smolecule.com

Historical Perspectives on Pyrido[2,3-b]indole Scaffold Research

Research into the pyrido[2,3-b]indole scaffold, or α-carboline, has a rich history rooted in the study of alkaloids, which are naturally occurring nitrogen-containing compounds. rsc.orgresearchgate.net The core structure is found in a variety of natural products, and early research focused on the isolation and characterization of these compounds. Over time, the focus shifted towards synthetic methodologies to access not only the natural products themselves but also a wider range of structurally diverse analogs.

Key synthetic strategies that have been developed include the Chichibabin reaction, Suzuki coupling, and various cyclization reactions. uib.no For instance, a two-step process involving a metalation/Negishi cross-coupling followed by an intramolecular SNAr reaction has been employed for the synthesis of α-carbolines. ljmu.ac.uk Palladium-catalyzed amidation and subsequent cyclization reactions have also proven effective for constructing the pyrido[2,3-b]indole core. rsc.org These synthetic advancements have been crucial in enabling detailed structure-activity relationship (SAR) studies. nih.gov

Significance of the 6-Bromine Moiety in Pyrido[2,3-b]indole Frameworks

The introduction of a bromine atom at the 6-position of the pyrido[2,3-b]indole framework, creating 6-bromo-9H-pyrido[2,3-b]indole, is of particular strategic importance in synthetic and medicinal chemistry. Halogen atoms, such as bromine, can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.

The bromine atom at the 6-position can serve as a versatile synthetic handle. cymitquimica.com It allows for further functionalization of the pyrido[2,3-b]indole scaffold through various cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.net This enables the introduction of a wide range of substituents at this position, facilitating the exploration of chemical space and the optimization of biological activity. For example, the synthesis of various 6-substituted pyrido[2,3-b]indoles has been achieved through regioselective electrophilic substitution reactions, including bromination. researchgate.net

Overview of Research Trajectories for this compound

Current research on this compound and its derivatives is multifaceted. One major area of investigation is in medicinal chemistry, where this scaffold is being explored for the development of new therapeutic agents. For instance, derivatives of the related pyrido[2,3-b]indole scaffold have been investigated for their potential as anticancer agents and as modulators of the cystic fibrosis transmembrane conductance regulator (CFTR). acs.org The bromine atom can be strategically utilized to fine-tune the pharmacological properties of these compounds.

Another significant research trajectory involves the use of this compound as a building block in organic synthesis. Its ability to undergo further chemical transformations makes it a valuable intermediate for accessing more complex molecules. cymitquimica.com Research is ongoing to develop more efficient and selective methods for the synthesis and functionalization of this compound. For example, an efficient synthesis of 6-bromo-2,4-dichloro-9H-pyrido[2,3-b]indole has been reported starting from 3-chloroacryloyl chloride and 5-bromoindolin-2-one. civilica.com

Furthermore, the photophysical properties of pyrido[2,3-b]indole derivatives are also being explored. The rigid, planar structure of the core can give rise to interesting fluorescence properties, making them potential candidates for applications in materials science, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes for biological imaging. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-9H-pyrido[2,3-b]indole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2/c12-7-3-4-10-9(6-7)8-2-1-5-13-11(8)14-10/h1-6H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNVELJEUIETFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC3=C2C=C(C=C3)Br)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26066-88-6
Record name 26066-88-6
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Synthetic Methodologies and Strategies for 6 Bromo 9h Pyrido 2,3 B Indole and Its Derivatives

De Novo Synthesis Approaches to the Pyrido[2,3-b]indole Core

The construction of the fundamental 9H-pyrido[2,3-b]indole (α-carboline) skeleton is the initial challenge. Various strategies have been developed to assemble this fused heterocyclic system from simpler acyclic or monocyclic precursors.

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like the pyrido[2,3-b]indole core in a single step, minimizing waste and saving time. nih.govnih.gov A notable approach involves a three-component tandem reaction for the construction of α-carbolines. researchgate.net For instance, the reaction of an indole (B1671886), an aldehyde, and an amine can lead to the formation of the pyridine (B92270) ring fused to the indole nucleus. These reactions often proceed through a series of tandem events, such as Knoevenagel condensation, Michael addition, and intramolecular cyclization followed by aromatization, to rapidly build the tricyclic framework. nih.gov

Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the formation of carboline scaffolds. rsc.org These strategies often involve the formation of key carbon-carbon or carbon-nitrogen bonds. The Larock indole synthesis, for example, is a powerful heteroannulation reaction that can be adapted to form the indole part of the molecule from an ortho-haloaniline and an alkyne. wikipedia.orgrsc.org

Another prominent strategy involves an intramolecular iminoannulation of alkynes, catalyzed by palladium, to afford annulated γ-carboline derivatives. nih.gov Similarly, palladium-catalyzed amidation followed by cyclization of appropriately substituted indoles or pyridines serves as a direct route to the pyrido[2,3-b]indole system. rsc.org These methods are valued for their high efficiency and tolerance of a wide range of functional groups.

Table 1: Comparison of De Novo Synthesis Approaches for the Pyrido[2,3-b]indole Core
StrategyKey Reaction TypeStarting Materials (Examples)Catalyst/ReagentAdvantages
Multi-component Reaction Tandem Condensation/CyclizationIndole, Aldehyde, AmineAcid or BaseStep economy, high efficiency
Palladium-catalyzed Coupling Cross-Coupling/Annulationo-Iodoaniline, AlkynePd(OAc)₂, LigandsHigh yields, functional group tolerance
Vilsmeier-type Reaction Electrophilic CyclizationActivated Indole derivativePOCl₃, DMFAccess to formylated derivatives
Indole Annulation [3+3] CycloadditionIminoindoline, Nitroalkene MBH acetate (B1210297)Metal-freeMild conditions, high regioselectivity

The Vilsmeier-Haack reaction, which employs a Vilsmeier reagent (typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide), is a classic method for formylating electron-rich aromatic rings. ijpcbs.comwikipedia.org This reactivity can be harnessed to construct heterocyclic rings. sid.irorgchemres.org In the context of pyrido[2,3-b]indole synthesis, an appropriately substituted indole can undergo reaction with the Vilsmeier reagent, leading to an intermediate that can cyclize to form the fused pyridine ring. This approach often introduces a functional group, such as a formyl group, onto the newly formed ring, which can be a handle for further derivatization.

Indole annulation strategies involve the construction of the pyridine ring onto a pre-formed indole substrate. A facile, metal-free method for synthesizing substituted α-carbolines involves a [3+3] annulation of Morita–Baylis–Hillman (MBH) acetates of nitroalkenes with tosyliminoindolines. acs.org This cascade reaction proceeds regioselectively under mild conditions to form a diverse array of α-carbolines in high yields. Such methods are advantageous as they avoid the use of transition metals, which can simplify purification processes.

Regioselective Bromination Strategies at the 6-Position of the Pyrido[2,3-b]indole System

Once the 9H-pyrido[2,3-b]indole core is obtained, the next critical step is the regioselective introduction of a bromine atom at the C-6 position. The electronic properties of the tricyclic system dictate the positions most susceptible to electrophilic attack. Direct bromination with reagents like N-bromosuccinimide (NBS) or bromine can lead to a mixture of isomers, making regiocontrol a significant challenge.

To achieve high selectivity, directed metalation strategies can be employed, where a directing group guides a metalating agent to a specific position, which is then quenched with an electrophilic bromine source. Alternatively, enzymatic approaches offer remarkable precision. For instance, the tryptophan 6-halogenase enzyme, Thal, has been shown to efficiently brominate the related compound tryptoline (B14887) (1,2,3-4-tetrahydro-β-carboline) with high regioselectivity, yielding approximately 85% of the 6-bromo derivative. Such biocatalytic methods are increasingly attractive for their mild reaction conditions and high selectivity, avoiding the need for protecting groups and complex purification steps.

Derivatization and Functionalization of 6-Bromo-9H-pyrido[2,3-b]indole

The bromine atom at the 6-position of the pyrido[2,3-b]indole scaffold is a versatile synthetic handle for introducing a wide array of functional groups, primarily through transition metal-catalyzed cross-coupling reactions. This allows for the generation of diverse libraries of compounds for various applications.

The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between the aryl bromide and a boronic acid or ester, is commonly used to introduce aryl or heteroaryl substituents. The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the synthesis of 6-amino-α-carboline derivatives. Sonogashira coupling can be used to install alkyne moieties, which are themselves versatile functional groups for further transformations like click chemistry or cyclization reactions. These derivatization strategies have been instrumental in developing substituted α-carbolines with specific properties. nih.gov

Table 2: Key Derivatization Reactions of this compound
Reaction NameCoupling PartnerBond FormedCatalyst System (Typical)Resulting Functional Group
Suzuki-Miyaura Coupling Aryl/Vinyl Boronic AcidC-CPd(PPh₃)₄, BaseAryl, Heteroaryl, Vinyl
Buchwald-Hartwig Amination Amine, AmideC-NPd₂(dba)₃, Ligand, BaseAmino, Amido
Sonogashira Coupling Terminal AlkyneC-C (sp)PdCl₂(PPh₃)₂, CuI, BaseAlkynyl
Heck Coupling AlkeneC-C (sp²)Pd(OAc)₂, Ligand, BaseAlkenyl
Stille Coupling OrganostannaneC-CPd(PPh₃)₄Aryl, Vinyl, Alkyl
Cyanation Cyanide Source (e.g., Zn(CN)₂)C-CNPd(PPh₃)₄Nitrile

Suzuki-Miyaura Cross-Coupling Reactions at the Brominated Site

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in synthetic organic chemistry for the formation of carbon-carbon bonds. wikipedia.orglibretexts.org This palladium-catalyzed reaction couples an organoboron species with an organohalide, offering a powerful tool for modifying the this compound scaffold. wikipedia.org The general mechanism involves an oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The reactivity of the halide in this reaction typically follows the order I > Br > OTf >> Cl, making the 6-bromo position an ideal site for such transformations. libretexts.org Research has demonstrated the successful application of Suzuki-Miyaura coupling to nitrogen-rich heterocycles, including azaindoles. nih.gov Mild reaction conditions are often employed, which are compatible with the sensitive N-H group present in the pyrido[2,3-b]indole system, thus avoiding the need for extra protection and deprotection steps. nih.gov

A typical procedure involves reacting the this compound with a suitable boronic acid or ester in the presence of a palladium catalyst and a base. nih.gov The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. libretexts.orgharvard.edu For instance, studies on similar unprotected nitrogen-rich heterocycles have shown high efficacy using specific palladium precatalysts in a mixture of dioxane and water with potassium phosphate (B84403) (K₃PO₄) as the base. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Heterocyclic Bromides

Catalyst / Ligand Base Solvent Temperature (°C) Yield (%) Reference
Palladium Precatalyst P1 K₃PO₄ Dioxane / H₂O 60 Good to Excellent nih.gov
Pd(OAc)₂ / SPhos K₃PO₄ Dioxane / H₂O 60 High harvard.edu

C-N Bond Formation Reactions

The introduction of nitrogen-containing substituents at the C6 position is achieved through palladium-catalyzed C-N bond formation reactions, such as the Buchwald-Hartwig amination. These methods are highly effective for coupling aryl halides with a wide variety of nitrogen nucleophiles, including amides, amines, and amino acid esters. beilstein-journals.org

For substrates similar to this compound, such as N-substituted 4-bromo-7-azaindoles, efficient C-N cross-coupling procedures have been developed. beilstein-journals.org These reactions typically utilize a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), in combination with a bulky electron-rich phosphine (B1218219) ligand like Xantphos. The choice of base is critical, with cesium carbonate (Cs₂CO₃) often proving effective, and dioxane is a commonly used solvent. beilstein-journals.org These reactions are generally performed at elevated temperatures, for example, 100 °C in a sealed tube, to achieve good conversion and yield. beilstein-journals.org

The scope of these reactions is broad, allowing for the coupling of various N-protected 7-azaindoles with a range of amides and amines, demonstrating the generality of the process. beilstein-journals.org

Amination and Alkylation Procedures

Direct amination and subsequent alkylation at the C6 position provide further pathways for derivatization. Following the C-N bond formation to introduce a primary or secondary amine, further functionalization can be achieved through standard alkylation procedures.

The palladium-catalyzed amination reactions, as described in the C-N bond formation section, are the primary methods for introducing amino groups. beilstein-journals.org These protocols have been shown to be effective for a diverse range of amines, including primary aromatic amines, cyclic amines like morpholine, and protected amines such as Boc-protected piperazine. beilstein-journals.org The optimized conditions typically result in very good to excellent yields (88-94%) of the coupled products. beilstein-journals.org

Once the amino group is installed, N-alkylation can be carried out using various alkylating agents (e.g., alkyl halides) in the presence of a suitable base to introduce further diversity into the molecule.

Table 2: Conditions for Palladium-Catalyzed Amination of Bromo-7-azaindoles

Palladium Catalyst Ligand Base Solvent Temperature (°C) Substrate Scope Yield (%) Reference

Introduction of Diverse Substituents for Combinatorial Library Synthesis

The synthetic methodologies applied to this compound are highly amenable to combinatorial chemistry, enabling the rapid synthesis of large libraries of related compounds. The robustness of Suzuki-Miyaura and C-N coupling reactions allows for the use of a wide array of building blocks.

By employing a variety of boronic acids and esters in the Suzuki-Miyaura coupling, a diverse range of aryl, heteroaryl, and alkyl groups can be introduced at the C6 position. Similarly, the use of different amines, amides, and other nitrogen nucleophiles in C-N coupling reactions allows for the installation of a wide spectrum of nitrogen-containing functionalities.

This strategy facilitates a mix-and-match approach where the this compound core is combined with extensive libraries of coupling partners. Such three-component reaction strategies, though sometimes applied to different but related heterocyclic systems, highlight the power of combinatorial approaches in generating novel chemical scaffolds for various research purposes, including drug discovery.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of indoles and their derivatives is an area of growing importance. beilstein-journals.orgrsc.org While specific studies on this compound are emerging, general trends in indole synthesis point towards more environmentally benign methodologies.

Key green chemistry strategies include the use of less hazardous solvents, development of metal-free catalytic systems, and employment of energy-efficient reaction conditions. rsc.org For instance, visible-light photocatalysis has been successfully used for the synthesis of related pyrido[1,2-a]indol-6(7H)-ones under extremely mild conditions, showcasing a move away from traditional heating. rsc.org The use of benign solvents like ethanol (B145695) and the development of multicomponent reactions that increase atom economy are also central to sustainable synthesis. rsc.org While many of the established functionalization methods for this compound still rely on palladium catalysis, ongoing research focuses on minimizing catalyst loading, using recyclable catalysts, and exploring alternative catalytic systems, such as those based on more abundant and less toxic metals like iron or copper. libretexts.org

Chemical Reactivity and Transformation Studies of 6 Bromo 9h Pyrido 2,3 B Indole

Reactivity of the Bromine Substituent

The bromine atom at the C-6 position serves as a key functional handle for introducing molecular diversity. Its reactivity is predominantly exploited through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing the bromine atom with a suitable nucleophile. This reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The stability of this intermediate, and thus the feasibility of the reaction, is significantly enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgyoutube.com

For 6-bromo-9H-pyrido[2,3-b]indole, the pyridine (B92270) ring itself acts as an electron-withdrawing group, which can activate the bromine at C-6 towards nucleophilic attack. However, SNAr reactions on simple aryl halides without strong activating groups often require harsh conditions, such as high temperatures or the use of very strong bases. libretexts.org Recent computational and experimental studies have also suggested that some reactions previously assumed to be stepwise may in fact proceed through a concerted mechanism. nih.gov While a foundational reaction type, specific examples of SNAr applied to this compound are less common in the literature compared to metal-catalyzed methods.

Metal-Catalyzed Cross-Coupling Reactivity

The bromine substituent at the C-6 position is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These methods have become indispensable for the synthesis of complex α-carboline derivatives under relatively mild conditions. unl.ptmdpi.com

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron species (typically a boronic acid or ester) to form a new carbon-carbon bond. wikipedia.org It is widely used to introduce aryl or heteroaryl substituents at the 6-position. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the activated boronic acid and reductive elimination to yield the product. organic-chemistry.orglibretexts.org

Sonogashira Coupling : This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a powerful tool for synthesizing alkynyl-substituted α-carbolines. The reaction is typically carried out under mild, basic conditions. libretexts.org

Buchwald-Hartwig Amination : This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds by coupling aryl halides with primary or secondary amines. wikipedia.orgorganic-chemistry.org This transformation allows for the direct installation of various amino groups at the C-6 position of the pyrido[2,3-b]indole core, providing access to compounds with significant biological and material applications. libretexts.orgnih.gov The choice of phosphine (B1218219) ligand is critical for achieving high efficiency and broad substrate scope. libretexts.org

The table below summarizes representative conditions for these key cross-coupling reactions.

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventYield (%)
Suzuki Coupling Arylboronic acidPd(OAc)₂ / PCy₃K₃PO₄TolueneHigh
Sonogashira Coupling Terminal alkynePdCl₂(PPh₃)₂ / CuIEt₃NTHF/DMFGood to High
Buchwald-Hartwig Amine/AmidePd₂(dba)₃ / BINAPNaOt-BuTolueneGood to High

Table based on typical conditions reported for aryl bromides. organic-chemistry.orgrsc.orgresearchgate.net

Radical Reactions and Mechanistic Investigations

The C-Br bond in this compound can also be involved in radical reactions, often initiated by photochemical means. researchoutreach.org Upon absorption of light, particularly UV light, the C-Br bond can undergo homolytic cleavage to generate an aryl radical. rsc.orgdalalinstitute.com This highly reactive intermediate can then participate in various transformations, such as hydrogen abstraction or addition to unsaturated systems.

Mechanistic investigations into the photochemistry of related β-carbolines have shown that the excited state of the molecule can initiate electron transfer processes, particularly in the presence of halogenated solvents. researchgate.net Studies on 9-methyl-β-carbolines indicate that upon UVA excitation, both neutral and protonated forms of the molecule can engage in photochemical reactions, leading to DNA damage through Type I (electron transfer) and triplet-triplet energy transfer mechanisms. nih.gov These findings suggest that the bromine atom at C-6 could significantly influence the photochemical behavior and radical-forming potential of the α-carboline scaffold.

Reactivity of the Pyrido[2,3-b]indole Nitrogen Atoms

The pyrido[2,3-b]indole ring system contains two distinct nitrogen atoms: a pyridine-type nitrogen at position 1 (N-1) and a pyrrole-type nitrogen at position 9 (N-9). Their differing electronic environments give rise to distinct reactivity profiles.

N-Alkylation and N-Acylation Reactions

Functionalization of the indole (B1671886) nitrogen (N-9) is a common strategy for modifying the properties of the α-carboline core.

N-Alkylation : The N-9 position can be readily alkylated following deprotonation with a suitable base. The acidic N-H proton is typically removed by bases like sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃), generating a nucleophilic anion that reacts with various electrophiles such as alkyl or benzyl (B1604629) halides. Iron-catalyzed N-alkylation of indolines with alcohols has also been reported as an efficient method. nih.gov

N-Acylation : Acylation of the N-9 position can be achieved using acylating agents like acyl chlorides or anhydrides in the presence of a base. This reaction introduces a carbonyl group, which can influence the electronic and steric properties of the molecule.

The table below provides examples of conditions for N-functionalization reactions on indole-like systems.

Reaction TypeReagentBaseSolventTemperature
N-Alkylation Benzyl BromideNaHDMFRoom Temp.
N-Alkylation Benzyl AlcoholFe-1 Catalyst / Me₃NOTFE110 °C
N-Acylation Acetyl ChloridePyridineDCM0 °C to RT

Table based on general procedures for indole functionalization. nih.gov

Protonation and Basicity Studies

The basicity of the α-carboline scaffold is primarily attributed to the pyridine nitrogen (N-1), which possesses a lone pair of electrons in an sp² hybrid orbital that is not part of the aromatic π-system. In contrast, the lone pair on the pyrrole (B145914) nitrogen (N-9) is integral to the aromaticity of the indole ring and is therefore significantly less available for protonation.

Protonation studies, typically conducted using spectrophotometric titrations in acidic media, confirm that protonation occurs preferentially at the N-1 position. researchgate.net The basicity of the parent 9H-pyrido[2,3-b]indole can be quantified by its pKa value. Substituents on the carboline ring system can influence this basicity; electron-donating groups generally increase the pKa, while electron-withdrawing groups decrease it. The pKa of the conjugate acid of α-carboline is approximately 4.3 in water, indicating it is a weak base.

Electrophilic Aromatic Substitution on the Pyrido[2,3-b]indole Core

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic compounds. In the context of this compound, the regioselectivity of such reactions is determined by the combined directing effects of the fused heterocyclic system and the bromine substituent. The indole nucleus is inherently activated towards electrophilic attack, with the C-3 position of the pyrrole ring being the most nucleophilic. Conversely, the pyridine ring is deactivated. The bromine atom at the C-6 position is a deactivating group due to its inductive electron-withdrawing effect, yet it directs incoming electrophiles to the ortho and para positions (C-5 and C-7) through resonance effects.

Detailed experimental studies on the electrophilic aromatic substitution of this compound are not extensively documented in the scientific literature. However, based on the established principles of organic chemistry and the known reactivity of related heterocyclic systems, a predictive analysis of its behavior can be made. The primary sites for electrophilic attack are expected to be the C-3, C-5, and C-7 positions. The precise outcome would likely depend on the nature of the electrophile and the reaction conditions.

Nitration: The introduction of a nitro group onto the this compound core would likely require standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid. The expected products would be the 3-nitro, 5-nitro, and 7-nitro derivatives. The distribution of these isomers would be influenced by the steric hindrance and the electronic activation/deactivation of the respective positions.

Sulfonation: Sulfonation, typically carried out with fuming sulfuric acid, would be expected to yield the corresponding sulfonic acid derivatives at the C-3, C-5, and C-7 positions. The reversibility of sulfonation could potentially be exploited to favor the thermodynamically most stable isomer.

Friedel-Crafts Acylation and Alkylation: Friedel-Crafts reactions on the this compound scaffold would introduce acyl or alkyl groups, respectively. These reactions are generally catalyzed by Lewis acids. The electron-rich pyrrole ring would be the preferential site for these reactions, with the C-3 position being the most probable point of substitution. However, potential N-acylation or N-alkylation at the indole nitrogen (N-9) is a competing reaction pathway.

The following table summarizes the predicted outcomes for key electrophilic aromatic substitution reactions on this compound. It is important to note that this data is predictive and based on theoretical reactivity patterns, pending experimental verification.

Reaction TypeReagentsPredicted Major Products
NitrationHNO₃, H₂SO₄6-Bromo-3-nitro-9H-pyrido[2,3-b]indole, 6-Bromo-5-nitro-9H-pyrido[2,3-b]indole, 6-Bromo-7-nitro-9H-pyrido[2,3-b]indole
SulfonationFuming H₂SO₄This compound-3-sulfonic acid, this compound-5-sulfonic acid, this compound-7-sulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl₃1-(6-Bromo-9H-pyrido[2,3-b]indol-3-yl)ethan-1-one (for R=CH₃)
Friedel-Crafts AlkylationRCl, AlCl₃6-Bromo-3-alkyl-9H-pyrido[2,3-b]indole

Photochemical and Thermal Transformations of this compound

The study of photochemical and thermal transformations provides insight into the stability and potential degradation pathways of a molecule. For this compound, these transformations would involve the interaction of the molecule with light or heat, potentially leading to bond cleavage, rearrangement, or dimerization.

Photochemical Transformations: Aromatic bromides are known to undergo photodebromination upon irradiation with ultraviolet light, a reaction that proceeds via the homolytic cleavage of the carbon-bromine bond to generate an aryl radical. In the case of this compound, this would lead to the formation of the parent 9H-pyrido[2,3-b]indole (α-carboline). The efficiency of this process would depend on the solvent and the presence of hydrogen donors. Other potential photochemical reactions could include photodimerization or photooxidation, particularly in the presence of sensitizers and oxygen.

Thermal Transformations: The thermal stability of this compound is expected to be relatively high due to its aromatic nature. At elevated temperatures, decomposition would likely be initiated by the cleavage of the weakest bonds. The C-Br bond is a potential site for thermal homolysis, which could initiate radical chain reactions leading to complex product mixtures. Ring-opening or rearrangement reactions of the heterocyclic core are also conceivable under pyrolytic conditions.

Specific experimental data on the photochemical and thermal behavior of this compound is limited. The following table outlines the plausible transformations based on the known reactivity of related bromo-aromatic and heteroaromatic compounds.

Transformation TypeConditionsPotential Products
PhotodebrominationUV irradiation, H-donor solvent9H-Pyrido[2,3-b]indole
PhotodimerizationConcentrated solution, UV irradiationDimeric α-carboline derivatives
Thermal DecompositionHigh temperature (>300 °C)Complex mixture of degradation products

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 6 Bromo 9h Pyrido 2,3 B Indole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including derivatives of 6-bromo-9H-pyrido[2,3-b]indole. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, their connectivity, and stereochemistry.

In the ¹H NMR spectra of N⁴-substituted-6-bromo-9H-pyrido[2,3-b]indole derivatives, the protons on the pyrido[2,3-b]indole core exhibit characteristic chemical shifts and coupling patterns. For instance, the proton at position 9 (9-H), part of the indole (B1671886) NH group, typically appears as a singlet far downfield, often above 11.0 ppm, due to its acidic nature and involvement in hydrogen bonding. nih.gov The protons of the pyridine (B92270) ring (H-2 and H-3) and the benzene (B151609) ring (H-5, H-7, H-8) show distinct signals that are crucial for confirming the substitution pattern. nih.gov

For example, in a series of N⁴-benzylamino-6-bromo-9H-pyrido[2,3-b]indoles, the H-3 proton is observed as a doublet around 6.2 ppm with a coupling constant (J) of approximately 5.8 Hz, coupling with the H-2 proton, which appears as a corresponding doublet further downfield around 7.9 ppm. nih.gov The bromine substitution at position 6 influences the chemical shifts of the adjacent protons. The H-5 proton typically resonates as a doublet with a small coupling constant (J ≈ 1.7-2.0 Hz) at a very downfield position (around 8.6 ppm), while the H-7 proton appears as a doublet of doublets, and the H-8 proton as a doublet. nih.gov

Table 1: Representative ¹H NMR Data for N⁴-(4-chlorobenzyl)-6-bromo-9H-pyrido[2,3-b]indole-4-amine nih.gov

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
9-H 11.62 s -
5-H 8.64 d 1.8
2-H 7.92 d 5.8
7-H 7.45 dd 8.5, 1.8
8-H 7.35 d 8.5
3-H 6.22 d 5.8
CH₂ 4.61 d 6.2

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound derivatives, MS is particularly useful for confirming the presence of the bromine atom. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak in the mass spectrum appears as a characteristic doublet (M⁺ and M⁺+2) of nearly equal intensity. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent ion and its fragments, which serves as definitive proof of the compound's identity. clockss.org Electrospray ionization (ESI) is a common soft ionization technique used for these types of molecules, often yielding the protonated molecular ion [M+H]⁺. nih.gov

In the analysis of N⁴-benzylamino substituted 6-bromo-9H-pyrido[2,3-b]indoles, ESI-MS consistently shows the expected [M+H]⁺ peak, which also exhibits the isotopic pattern characteristic of a monobrominated compound. For example, N⁴–(3-Bromobenzyl)-6-bromo-9H-pyrido[2,3-b]indole-4-amine, which contains two bromine atoms, would show a more complex isotopic pattern (M+, M+2, M+4) corresponding to the presence of two bromine atoms. nih.gov The fragmentation patterns observed in MS/MS experiments can further elucidate the structure by showing the loss of specific substituents or parts of the core structure.

Table 2: ESI-MS Data for Selected this compound Derivatives nih.gov

Compound Molecular Formula Calculated [M+H]⁺ Observed m/z [M+H]⁺
N⁴–(4-Chlorobenzyl)-6-bromo-9H-pyrido[2,3-b]indole-4-amine C₁₈H₁₃BrClN₃ 386.00 388

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound and its derivatives displays several characteristic absorption bands.

A prominent feature in the IR spectra of these compounds is the N-H stretching vibration of the indole ring, which typically appears as a sharp to medium band in the region of 3300-3500 cm⁻¹. nih.govnih.gov For N-H groups not involved in strong hydrogen bonding, this peak is found around 3450 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. nih.gov

The fingerprint region (below 1600 cm⁻¹) contains a complex series of absorptions that are unique to the molecule. Key absorptions in this region include C=N and C=C stretching vibrations from the aromatic rings, typically found between 1450 and 1600 cm⁻¹. nih.gov The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, usually below 700 cm⁻¹.

Table 3: Key IR Absorption Bands for N⁴–(4-chlorobenzyl)-6-bromo-9H-pyrido[2,3-b]indole-4-amine nih.gov

Wavenumber (cm⁻¹) Functional Group Assignment
3444 N-H Stretch (Indole)
3095 Aromatic C-H Stretch
1595, 1576, 1512 Aromatic C=C and C=N Stretch

X-ray Crystallography for Solid-State Structural Analysis

In bromo-substituted aromatic compounds, halogen bonding (e.g., Br···O or Br···N interactions) can also play a significant role in directing the crystal packing. researchgate.netmdpi.com An X-ray crystal structure of a this compound derivative would definitively confirm the connectivity established by NMR and MS and reveal its precise solid-state conformation and intermolecular interactions.

Advanced Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, LC-MS, UPLC)

Advanced chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are widely used for this purpose. These methods separate compounds based on their differential partitioning between a stationary phase (e.g., C18 silica) and a mobile phase. mdpi.com

Purity is typically assessed by injecting a sample onto an analytical HPLC or UPLC column and monitoring the eluent with a detector, such as a UV-Vis spectrophotometer. A pure compound should ideally result in a single, sharp peak in the chromatogram. The percentage purity can be calculated from the relative area of the main peak.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC or UPLC with the detection capabilities of mass spectrometry. nih.gov This hyphenated technique is extremely powerful, as it not only separates the components of a mixture but also provides molecular weight information for each separated peak, allowing for the identification of the main product, impurities, and any degradation products. nih.gov These methods are crucial for quality control during the synthesis and characterization of novel compounds. bldpharm.com

Pharmacological Profiles and Biological Activity Investigations of 6 Bromo 9h Pyrido 2,3 B Indole Analogues

Anti-cancer and Anti-tumor Activity

The pyridoindole core structure is a key pharmacophore found in numerous natural alkaloids exhibiting potent biological activities. researchgate.net Analogues of 6-bromo-9H-pyrido[2,3-b]indole have shown significant potential in oncology, with studies demonstrating their ability to inhibit the growth of various cancer cell lines, including those known to be aggressive and difficult to treat. nih.govnih.gov

Mechanism of Action Studies, including Cell Proliferation Inhibition and Apoptosis Induction

The anti-cancer effects of pyridoindole analogues are attributed to their influence on fundamental cellular processes, primarily the inhibition of cell proliferation and the induction of programmed cell death (apoptosis).

Several studies have shown that these compounds can halt the cell cycle, a critical process for tumor growth. A notable mechanistic feature of certain pyrido[3,4-b]indole derivatives is the induction of a strong and selective G2/M phase cell cycle arrest. nih.govnih.govresearchgate.net Other related compounds, such as pyrido[2,3-b]indolizine derivatives, have also been observed to affect cell-cycle progression, causing an accumulation of treated colorectal cancer cells in the S and G2/M phases. nih.gov The marine alkaloid 3,10-dibromofascaplysin, an related indole (B1671886) structure, can arrest the S and G2 cell cycle phases in leukemia cells. nih.gov

In addition to halting cell proliferation, these analogues can trigger apoptosis. The induction of apoptosis by some indole derivatives is mediated by the activation of caspases-3, -8, and -9. nih.gov Further investigation into novel bis spiro-cyclic 2-oxindole derivatives revealed that their pro-apoptotic effects are mediated by the up-regulation of caspase-3, the tumor suppressor gene p53, and the pro-apoptotic gene BAX, alongside the down-regulation of the anti-apoptotic BCL2 gene. researchgate.net Another mechanism involves increasing intracellular reactive oxygen species (ROS) and calcium levels, which contributes to cell death. nih.gov

Receptor Tyrosine Kinase Inhibition (e.g., EGFR, IGF-1R)

Receptor tyrosine kinases (RTKs) are crucial mediators of cell signaling pathways involved in cell growth and differentiation, and their aberrant activation is a known driver in tumorigenesis. nih.govnih.gov Indole-based compounds have been identified as potent inhibitors of various RTKs.

Specifically, tricyclic indolopyrimidines have been developed as potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, with some analogues showing IC50 values of around 1 nM. acs.org By modifying the structure of 3-substituted indolin-2-ones, researchers have created compounds that selectively inhibit the ligand-dependent autophosphorylation of several RTKs at submicromolar levels. nih.gov For instance, certain 3-(substituted benzylidenyl)indolin-2-ones show high selectivity for EGFR and Her-2 RTKs. nih.gov

The inhibitory activity is not limited to EGFR. Other pyrimido-indole derivatives have been discovered to act as dual inhibitors of both RET and Tropomyosin receptor kinase (TRK), two other important RTKs implicated in various cancers. nih.gov The inhibition of the PI3K/Akt/mTOR pathway, a critical downstream signaling cascade for many RTKs, has also been identified as a mechanism for the anti-proliferative properties of certain indole alkaloids. nih.gov

In Vitro and In Vivo Efficacy Assessment

The anti-cancer potential of pyridoindole analogues has been extensively evaluated through in vitro studies using a variety of human cancer cell lines. These studies have consistently demonstrated potent antiproliferative activity across a broad spectrum of cancers.

Novel synthesized pyrido[3,4-b]indoles have shown impressive efficacy, with IC50 values as low as 80 nM for breast cancer, 130 nM for colon cancer, 130 nM for melanoma, and 200 nM for pancreatic cancer cells. nih.govnih.govresearchgate.net One of the most active compounds, 6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole, was effective against metastatic pancreatic cancer cell lines (HPAC, MIA PaCa-2, Panc-1) and was particularly potent against the aggressive MDA-MB-468 triple-negative breast cancer cell line. researchgate.net Similarly, other pyrido[2,3-d]pyrimidine (B1209978) derivatives have exhibited higher cytotoxicity against lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines when compared to the reference drug doxorubicin. mdpi.com

Antiproliferative Activity of Selected Pyridoindole Analogues Against Human Cancer Cell Lines
Compound ClassCancer Cell LineCancer TypeReported IC50 Value (µM)Source
Pyrido[3,4-b]indoleMDA-MB-468Triple-Negative Breast Cancer0.08 researchgate.net
Pyrido[3,4-b]indoleHCT116Colon Cancer0.13 researchgate.net
Pyrido[3,4-b]indoleA375Melanoma0.23 researchgate.net
Pyrido[3,4-b]indoleMIA PaCa-2Pancreatic Cancer0.20 researchgate.net
Flavopereirine (β-carboline alkaloid)HCT116Colorectal Cancer8.15 nih.gov
Flavopereirine (β-carboline alkaloid)HT29Colorectal Cancer9.58 nih.gov

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)

In addition to their anti-cancer properties, this compound analogues and related bromoindole compounds have been investigated for their antimicrobial capabilities. The rise of drug-resistant microbial strains necessitates the search for new antimicrobial agents, and indole derivatives represent a promising class of compounds. nih.gov These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria as well as fungi. mdpi.comnih.gov

Bacterial Strain Susceptibility and Specificity

Studies have demonstrated that bromoindole derivatives possess intrinsic antimicrobial activity, particularly against Gram-positive bacteria. Initial screenings of 6-bromoindolglyoxylamide polyamine derivatives identified activity against Staphylococcus aureus and Staphylococcus intermedius. nih.gov Further synthesis and evaluation of related analogues led to the identification of compounds with enhanced antibacterial activity against the Gram-negative bacterium Escherichia coli and moderate to excellent antifungal properties. nih.gov

Another study on 6,7-annulated pyrido[2,3-d]pyrimidines also reported moderate antimicrobial activity, with one compound being especially active against Staphylococcus aureus. nih.gov In a different series, 5-bromo-substituted indole analogues were found to be generally more broad-spectrum in their activity compared to other substituted analogues. mdpi.com One derivative, in particular, was notable for its potent activity against Staphylococcus aureus, Acinetobacter baumannii, and the fungus Cryptococcus neoformans, with Minimum Inhibitory Concentration (MIC) values of ≤ 0.28 µM. mdpi.com

Minimum Inhibitory Concentration (MIC) of an Indole-3-carboxamido-polyamine Conjugate
OrganismTypeMIC (µM)Source
Staphylococcus aureusGram-positive bacteria≤ 0.28 mdpi.com
MRSAGram-positive bacteria≤ 0.28 mdpi.com
Acinetobacter baumanniiGram-negative bacteria≤ 0.28 mdpi.com
Cryptococcus neoformansFungus≤ 0.28 mdpi.com

Mechanisms of Antimicrobial Action

The antimicrobial effect of these compounds is often linked to their ability to disrupt bacterial cell membranes. The mechanism of action for a particularly potent 6-bromoindolglyoxylamide polyamine was attributed to rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria. nih.gov This disruption of the bacterial membrane is a key mechanism for both the intrinsic antimicrobial activity of these compounds and their ability to potentiate the effects of existing antibiotics. mdpi.com For instance, one analogue was shown to disrupt the bacterial membrane of S. aureus and MRSA, as well as the outer membrane of P. aeruginosa. mdpi.com Other natural indole alkaloids have been shown to cause the breakdown of the bacterial cell wall, leading to lysis. mdpi.com

Neuroprotective and Central Nervous System Activities

Analogues of this compound are being investigated for their potential to combat neurodegenerative diseases and interact with central nervous system targets. The core α-carboline structure is a key pharmacophore in this context.

Interaction with Neurotransmitter Systems

The interaction of carboline derivatives with key enzymes in neurotransmitter systems is a significant area of research. While direct studies on 6-bromo-α-carboline analogues are limited, the broader class of β-carboline alkaloids has been shown to inhibit monoamine oxidase (MAO), an enzyme crucial for the degradation of neurotransmitters like serotonin (B10506) and dopamine. nih.gov Some β-carboline derivatives have also demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine. scielo.br The inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. For instance, harmane, a β-carboline alkaloid, was identified as a potent and selective inhibitor of AChE. researchgate.net

Potential in Neurodegenerative Diseases

The potential therapeutic application of this compound analogues in neurodegenerative diseases such as Alzheimer's is an area of active investigation. A key pathological hallmark of Alzheimer's disease is the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles. Glycogen synthase kinase-3β (GSK-3β) is a primary kinase involved in this process, making it a significant therapeutic target. nih.gov

Research has shown that certain α-carboline derivatives can act as inhibitors of GSK-3β. tbzmed.ac.ir Dysregulation of GSK-3β is implicated in the increased production of amyloid-beta (Aβ) peptides and the formation of neurofibrillary tangles. tbzmed.ac.ir By inhibiting GSK-3β, these compounds can potentially interfere with these pathological processes. Furthermore, GSK-3β activation is linked to neuroinflammation, another critical component of Alzheimer's disease. tbzmed.ac.ir While these findings are promising for the α-carboline class of compounds, specific studies on 6-bromo substituted analogues are needed to delineate their precise role and efficacy in neurodegenerative disease models.

Anti-inflammatory Properties

The anti-inflammatory potential of indole and carboline derivatives is an emerging area of research. While specific data on this compound analogues is not extensively available, studies on related compounds provide insights into their possible mechanisms of action.

Research into the anti-inflammatory activity of various indole derivatives has shown that they can modulate key inflammatory pathways. For instance, some synthetic indole derivatives have demonstrated anti-inflammatory effects in animal models. nih.gov The mechanism of action for some β-carboline alkaloids involves the suppression of nitric oxide (NO) production through the down-regulation of inducible nitric oxide synthase (iNOS) expression in macrophages. mdpi.com However, these specific β-carbolines did not show an inhibitory effect on the cyclooxygenase-2 (COX-2) pathway, another important mediator of inflammation. mdpi.com This suggests a selective anti-inflammatory mechanism. Further investigation is required to determine if 6-bromo-α-carboline analogues share this mechanism or interact with other inflammatory targets.

Other Emerging Biological Activities

Beyond their neuroprotective and anti-inflammatory potential, analogues of this compound are being explored for other therapeutic applications, notably in oncology and infectious diseases.

The anticancer activity of pyrido[2,3-b]indole (α-carboline) and its isomers has been a subject of interest. Studies on pyrido[2,3-b]indolizine derivatives have shown that certain substitutions, particularly hydroxyl groups on a phenyl substituent, are crucial for their cytotoxic activity against colorectal cancer cell lines. nih.gov These compounds were found to induce cell cycle arrest in the S and G2/M phases. nih.gov Similarly, various β-carboline derivatives have demonstrated potent broad-spectrum anticancer activity against a range of human cancer cell lines, including those of the breast, colon, melanoma, and pancreas. nih.gov

In the realm of antimicrobial research, derivatives of 6-bromoindole (B116670) have shown promise. A study on 6-bromoindolglyoxylamido derivatives identified compounds with intrinsic antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus. nih.gov Some of these analogues also exhibited enhanced activity against the Gram-negative bacterium Escherichia coli and displayed moderate to excellent antifungal properties. nih.gov The proposed mechanism of action for the most potent of these compounds involves the rapid permeabilization and depolarization of the bacterial membrane. nih.gov Furthermore, β-carboline derivatives have also been investigated for their antimicrobial effects, with some showing potent activity against Staphylococcus aureus. nih.gov Another study highlighted the broad-spectrum antifungal activity of C1-substituted acylhydrazone β-carboline analogues. mdpi.com

Compound ClassBiological ActivitySpecific Findings
α-Carboline Derivatives Neuroprotective (Anti-Alzheimer's)Inhibition of Glycogen Synthase Kinase-3β (GSK-3β). tbzmed.ac.ir
AnticancerCytotoxic against colorectal cancer cell lines; induction of cell cycle arrest. nih.gov
β-Carboline Derivatives Neuroprotective (Anti-Alzheimer's)Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE). scielo.br
Neuroprotective (Anti-Parkinson's)Inhibition of Monoamine Oxidase (MAO). nih.gov
Anti-inflammatorySuppression of nitric oxide (NO) production via iNOS down-regulation. mdpi.com
AnticancerPotent activity against breast, colon, melanoma, and pancreatic cancer cell lines. nih.gov
AntimicrobialActivity against Staphylococcus aureus and various fungi. nih.govmdpi.com
6-Bromoindole Derivatives AntimicrobialActivity against Gram-positive and Gram-negative bacteria, and fungi; membrane permeabilization. nih.gov

Structure Activity Relationship Sar Studies of 6 Bromo 9h Pyrido 2,3 B Indole Derivatives

Impact of Substitution at the 6-Position on Biological Activity

The 6-position on the pyridoindole ring system is a critical site for modification that can significantly influence biological activity. In the parent compound of interest, this position is occupied by a bromine atom. SAR studies on related scaffolds investigate the effect of replacing or modifying substituents at this position to modulate activity.

Research on the isomeric pyrido[3,4-b]indole (β-carboline) series has provided clear SAR data regarding the 6-position's role in antiproliferative activity against various cancer cell lines. nih.govresearchgate.net In a series of potent anticancer agents, a methoxy (B1213986) (-OCH₃) group at the C6 position, combined with a 1-naphthyl group at C1, yielded the compound with the highest potency. nih.govresearchgate.net This suggests that an electron-donating group at this position is favorable for activity within that specific chemical series. nih.govresearchgate.net Further studies on this scaffold showed that replacing the methoxy group with an electron-withdrawing trifluoromethoxy (-OCF₃) group led to a drastic reduction in antiproliferative activity. This highlights the sensitivity of the biological target to the electronic properties of the substituent at the 6-position.

The table below, derived from studies on pyrido[3,4-b]indole derivatives, illustrates the impact of different substituents at the 6-position on anticancer activity.

Base ScaffoldC1-SubstituentC6-SubstituentRelative Biological ActivitySource(s)
Pyrido[3,4-b]indole1-Naphthyl-OCH₃ (Methoxy)Highest Potency nih.gov, researchgate.net
Pyrido[3,4-b]indolePhenyl-OCF₃ (Trifluoromethoxy)Drastically Reduced Activity nih.gov

This data is for the isomeric pyrido[3,4-b]indole scaffold and is presented to illustrate the principles of SAR at the 6-position.

Role of Substituents on the Pyrido[2,3-b]indole Nitrogen Atoms (N-9)

The indole (B1671886) nitrogen at position 9 (N-9) is another key site for structural modification. The hydrogen atom on the N-9 position can act as a hydrogen bond donor, which is often a crucial interaction for binding to biological targets like enzymes or receptors.

In SAR studies of anticancer pyrido[3,4-b]indole derivatives, modification at the N-9 position was found to be detrimental to activity. nih.gov Specifically, the introduction of a methyl (-CH₃) group at the N-9 position disrupted key binding interactions with the target protein. nih.gov It was proposed that the N-H proton is involved in a critical hydrogen bond with the target, and its replacement with a methyl group eliminates this interaction, leading to reduced potency. nih.gov This finding underscores the importance of an unsubstituted N-9 position for the activity of this class of compounds, suggesting that the N-H moiety is a key pharmacophoric feature. nih.gov

Influence of Substituents on the Pyridine (B92270) and Indole Rings (e.g., C-2, C-3, C-4)

Modifications at various positions on both the pyridine and indole portions of the fused ring system have been explored to understand their impact on biological activity.

Pyridine Ring (C-2, C-3, C-4): Substitutions on the pyridine ring significantly affect the activity profile.

C-2 Position: In the development of novel antibiotics, a series of 2-carboxamide (B11827560) substituted pyrido[2,3-b]indoles demonstrated potent activity against Gram-negative bacteria by targeting DNA gyrase and topoisomerase IV. nih.gov This indicates that introducing substituents at the C-2 position can confer specific and potent biological activities. Additionally, studies on 2-amino-9H-pyrido[2,3-b]indole have shown it to be a mutagenic heterocyclic amine found in cooked foods, highlighting that even a simple amino group at this position can result in significant biological effects. nih.govcaymanchem.com

C-1/C-4 Positions (in related isomers): In the pyrido[3,4-b]indole series, a large aromatic substituent like 1-naphthyl at the C-1 position was found to be optimal for potent anticancer activity. nih.govresearchgate.net This suggests that this region of the molecule likely interacts with a hydrophobic pocket in its biological target.

Indole Ring:

C-3 Position: The introduction of a methyl group at the C-3 position of 2-amino-9H-pyrido[2,3-b]indole has been studied in the context of its metabolism and metabolic activation. nih.gov

The following table summarizes some key findings on substitutions around the pyridoindole core.

PositionSubstituentScaffoldObserved Biological EffectSource(s)
C-11-NaphthylPyrido[3,4-b]indoleHigh antiproliferative potency nih.gov, researchgate.net
C-2Carboxamide derivativesPyrido[2,3-b]indolePotent Gram-negative antibacterial activity nih.gov
C-2-NH₂ (Amino)Pyrido[2,3-b]indoleMutagenic activity nih.gov, caymanchem.com

Stereochemical Considerations in SAR

Stereochemistry plays a vital role in the interaction between a drug molecule and its biological target. The 6-bromo-9H-pyrido[2,3-b]indole core is a planar, achiral molecule. Therefore, stereochemical considerations become relevant when a chiral center is introduced, typically through a substituent attached to the core.

If a substituent containing a stereocenter is added to the pyridoindole scaffold, it will result in a pair of enantiomers (or multiple diastereomers if more than one chiral center is present). Since biological targets such as enzymes and receptors are themselves chiral, they often exhibit stereospecific binding. This means that one enantiomer (the eutomer) may bind with high affinity and elicit the desired biological response, while the other enantiomer (the distomer) may bind with much lower affinity, have no activity, or even produce off-target or adverse effects.

Although specific examples of stereoisomers of this compound derivatives are not detailed in the surveyed literature, the principle remains fundamental. The development of synthetic methods for the asymmetric construction of related scaffolds, such as pyrido[1,2-a]-indole derivatives, demonstrates the importance that researchers place on controlling stereochemistry to access optically active compounds for biological evaluation. rsc.org Therefore, in the design of any new this compound derivative that contains a chiral element, the separation and individual testing of the stereoisomers would be an essential component of a thorough SAR study.

Development of SAR Models and Predictive Tools

To rationalize observed SAR data and guide the design of new, more potent compounds, researchers employ computational tools and predictive models. These methods help to translate complex structure-activity relationships into quantitative and visual models.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the biological activity of a series of compounds with their physicochemical properties or structural descriptors. For indole-based compounds, 2D-QSAR modeling has been used to recommend the most promising candidates for synthesis and testing as antioxidants. semanticscholar.orgmdpi.com By analyzing a set of known molecules, a QSAR model can identify key properties—such as lipophilicity (logP), electronic effects (Hammett constants), or steric parameters—that are predictive of activity. mdpi.com Such a model could be developed for this compound derivatives to predict the activity of unsynthesized analogues, thereby prioritizing synthetic efforts.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. This tool is invaluable for understanding SAR at a molecular level. For example, docking studies of anticancer pyrido[3,4-b]indole derivatives into the p53-MDM2 interface helped to explain the observed SAR. nih.gov The model suggested that the 6-methoxy group forms a hydrogen bond with the protein, while the N9-H also participates in a key hydrogen bond, and the C1-naphthyl group occupies a hydrophobic pocket. nih.gov This detailed interaction map provides a powerful hypothesis for why certain substituents enhance activity while others diminish it, offering a clear rationale for the design of future derivatives.

Lack of Specific Research Data for "this compound" Prevents Detailed Computational Analysis

A thorough review of available scientific literature reveals a significant gap in computational and theoretical chemistry research specifically focused on the compound This compound . While extensive research exists on related carboline and indole structures, detailed studies concerning the electronic structure, ligand-target interactions, and conformational dynamics of this particular brominated α-carboline are not present in the public domain.

Consequently, it is not possible to provide a scientifically accurate and detailed article on the specific topics requested—Density Functional Theory (DFT) calculations, Molecular Docking studies, and Molecular Dynamics (MD) simulations—for this compound. The generation of such an article would require specific data points, such as HOMO-LUMO energy gaps, electrostatic potential maps, binding affinity scores, and conformational stability analyses, which are not available from existing research.

General computational methodologies for similar molecules, including various carboline isomers and other indole derivatives, are well-documented. nih.govnih.govd-nb.info These studies highlight the utility of computational approaches in drug discovery and materials science. For instance, molecular docking is frequently used to predict the binding modes and affinities of β-carboline and δ-carboline derivatives to biological targets like monoamine oxidase A (MAO-A) and α-Topoisomerase II. nih.govnih.gov Similarly, DFT calculations are standard for elucidating the electronic properties of new photophysical probes based on the 9H-pyrido[2,3-b]indole scaffold, and MD simulations are employed to understand the stability of ligand-protein complexes. nih.govresearchgate.net

However, applying these general findings to this compound without specific studies on the molecule itself would be speculative and would not meet the required standards of scientific accuracy. The precise influence of the bromine atom at the 6th position on the compound's electronic distribution, reactivity, binding interactions, and dynamic behavior can only be determined through dedicated computational analysis of this exact molecule.

Until such research is conducted and published, a detailed article as outlined in the user's request cannot be responsibly generated.

Computational and Theoretical Chemistry Approaches in 6 Bromo 9h Pyrido 2,3 B Indole Research

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comd-nb.info A reliable QSAR model can be instrumental in predicting the activity of new, unsynthesized compounds, thereby guiding the synthesis of more potent molecules. d-nb.info

While specific QSAR models for 6-bromo-9H-pyrido[2,3-b]indole are not extensively detailed in available research, studies on the broader class of β-carboline and indole (B1671886) derivatives offer significant insights into the structural requirements for various biological activities, such as antitumor and antibacterial effects. researchgate.netnih.gov

For instance, a 3D-QSAR study on a series of β-carboline derivatives identified key structural features essential for their antitumor activity. The developed Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models indicated that substitutions at positions 1, 2, 3, 7, and 9 of the β-carboline ring are crucial for the pharmacophore. nih.gov Another 3D-QSAR study on β-carboline derivatives using the Step Wise K Nearest Neighbour Molecular Field Analysis (SWkNN MFA) technique also yielded a model with high predictive ability for antitumor activity. researchgate.net

These studies highlight the importance of the spatial arrangement of substituents and the electronic properties of the molecule in determining its biological efficacy. For this compound, QSAR models could elucidate how the bromo-substituent at the 6th position, along with other structural modifications, influences its potential therapeutic activities. The development of such models would involve the calculation of various molecular descriptors (e.g., electronic, hydrophobic, steric, and topological) and correlating them with experimentally determined biological data. nih.gov

Table 1: Key Parameters in 3D-QSAR Models for β-Carboline Derivatives

Modelq² (Cross-validated r²)r² (Non-cross-validated r²)pred_r²Key Findings
CoMFA nih.gov0.5130.862Not ReportedAntitumor pharmacophore marked at positions 1, 2, 3, 7, and 9.
CoMSIA nih.gov0.5030.831Not ReportedReinforces the importance of substitutions at specific positions for activity.
(SW) kNN MFA researchgate.net0.7430.7210.708High predictive ability for antitumor activity.

In Silico Screening and Rational Drug Design Strategies

Rational drug design is a methodical approach to discovering new medications based on an understanding of biological targets. longdom.org This process often begins with identifying a suitable biological target, such as a protein or enzyme, that plays a critical role in a disease. longdom.org Computational tools are then employed to design molecules that can interact with this target to elicit a therapeutic effect. longdom.org

In silico screening, a key component of rational drug design, involves the use of computational methods to screen large libraries of virtual compounds to identify those that are most likely to bind to a drug target. beilstein-journals.org This approach significantly reduces the time and cost associated with traditional high-throughput screening. researchgate.net

For a molecule like this compound, rational drug design strategies would involve:

Target Identification and Validation: Identifying a specific biological target relevant to a disease of interest where the pyrido[2,3-b]indole scaffold is likely to show activity.

Molecular Docking: Simulating the binding of this compound and its virtual derivatives into the active site of the identified target. frontiersin.org This helps in predicting the binding affinity and orientation of the compound within the target's binding pocket. beilstein-journals.org

Pharmacophore Modeling: Identifying the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. This model can then be used to search for other molecules with a similar pharmacophoric pattern.

Lead Optimization: Modifying the structure of this compound based on the insights gained from docking and QSAR studies to improve its potency, selectivity, and pharmacokinetic properties. frontiersin.org

Studies on related indole and pyridoindole derivatives have demonstrated the successful application of these strategies. For example, in silico screening of indole derivatives has been used to identify potential inhibitors of the spike glycoprotein (B1211001) of SARS-CoV-2. frontiersin.org Similarly, computational modeling of pyrido[3,4-b]indole derivatives indicated their potential to bind to MDM2, a cancer target, which guided the synthesis of potent anticancer agents. nih.govresearchgate.net Docking studies of these compounds suggested key interactions, such as hydrogen bonding and hydrophobic interactions, that are crucial for their binding to the target protein. nih.govresearchgate.net

The application of these computational and theoretical chemistry approaches to this compound holds significant promise for the discovery and development of novel therapeutic agents. By leveraging the power of QSAR, in silico screening, and rational drug design, researchers can efficiently explore the therapeutic potential of this compound and its derivatives.

Future Research Directions and Therapeutic Potential of 6 Bromo 9h Pyrido 2,3 B Indole Scaffolds

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of the α-carboline core is a critical first step in exploring the potential of its derivatives. Traditional methods can be limited by factors such as harsh reaction conditions or the lack of flexibility for substituent placement. nih.gov Future research will focus on developing more efficient and sustainable synthetic strategies.

Modern synthetic chemistry emphasizes the principles of green chemistry, which aim to reduce waste, energy consumption, and the use of hazardous materials. rsc.org Methodologies applicable to the synthesis of 6-bromo-9H-pyrido[2,3-b]indole and its derivatives could include:

Palladium-catalyzed reactions: One-pot syntheses involving sequential palladium-catalyzed aryl amination and intramolecular arylation have been described for α-carbolines, offering an efficient route from readily available anilines and dihalopyridines. researchgate.net

Rhodium-catalyzed C-H amination: Dirhodium(II) carboxylate complexes have been shown to catalyze the conversion of aryl azides into carbolines, representing a powerful method for C-N bond formation. nih.gov

Visible light-photocatalysis: This emerging green chemistry technique uses visible light to drive chemical reactions under mild conditions and could be adapted for the cycloaddition of indole-derived bromides to construct the pyridoindole framework. rsc.org

Multicomponent reactions (MCRs): MCRs allow for the assembly of complex molecules like tetrahydrocarbolines from simple precursors in a single step, enhancing efficiency and sustainability. nih.govrsc.org Applying MCRs to build the this compound scaffold could significantly streamline the synthesis of diverse analogues. nih.govrsc.org

These advanced synthetic methods promise to provide more rapid, cost-effective, and environmentally friendly access to a wide array of this compound derivatives, thereby accelerating drug discovery efforts. nih.govmdpi.com

Exploration of New Pharmacological Targets and Therapeutic Areas

The therapeutic potential of the this compound scaffold is suggested by the wide range of biological activities reported for related carboline and indole (B1671886) compounds. Future research will aim to identify specific molecular targets for this scaffold and explore its utility in various disease contexts.

Oncology: A primary focus for α-carboline derivatives has been cancer therapy, with a particular emphasis on kinase inhibition. Several protein kinases have been identified as potential targets:

Anaplastic Lymphoma Kinase (ALK): The α-carboline scaffold is being explored for the development of novel ALK inhibitors. nih.gov ALK is a key target in certain types of non-small cell lung cancer and anaplastic large-cell lymphoma. nih.govnih.gov

Breast Tumor Kinase (Brk): 4-anilino α-carbolines have been identified as potent inhibitors of Brk, a kinase implicated in the majority of breast tumors. nih.gov

Aurora B Kinase: This kinase is involved in cell division, and α-carboline derivatives have been investigated as potential inhibitors. nih.gov

Polo-like Kinases (PLKs): The related β-carboline scaffold has been shown to inhibit PLKs, which are attractive targets for anticancer drugs due to their essential role in mitosis. plos.org

Beyond kinases, the related β-carboline structure has been investigated as an inhibitor of the MDM2-p53 interaction, a critical pathway in cancer. nih.govnih.gov Given these precedents, the this compound scaffold represents a promising starting point for developing targeted anticancer agents.

Neurodegenerative Diseases: Indole alkaloids and β-carbolines are known to possess neuroprotective properties, suggesting a potential role for this compound derivatives in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease. curehunter.commdpi.com Potential targets in this area include:

Monoamine Oxidase B (MAO-B): Inhibition of MAO-B is a validated strategy for managing Parkinson's disease, and β-carbolines are recognized for their inhibitory effects on this enzyme. nih.govmdpi.com

Cholinesterases (AChE and BChE): These enzymes are key targets in Alzheimer's therapy, and β-carbolines also show inhibitory activity against them. nih.govmdpi.com

Antioxidant Activity: Substituted pyridoindoles have been investigated as potent scavengers of reactive oxygen species, which are implicated in the pathology of neurodegenerative diseases. nih.gov

Rational Design of Potent and Selective Analogues

Future research will heavily rely on the rational design of novel this compound analogues to optimize potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are crucial in this endeavor.

Initial studies on related scaffolds provide valuable starting points:

Substitution at Position 6: Research on α-carboline inhibitors of ALK has shown that substitution at the 6-position is particularly promising for conferring potency. nih.gov Specifically, compounds bearing a halogen, such as a bromo group, at this position demonstrated micromolar activity. nih.gov This highlights the importance of the 6-bromo substituent in the parent scaffold.

Substitution at Other Positions: For α-carbolines, substitutions at the C-4 and C-7 positions have also been shown to have a minimal effect on the bioactivity in some contexts, while substitutions at other positions can be modulated to improve properties. nih.gov In the related pyrido[3,4-b]indole (β-carboline) series, substitutions at the C1 and C6 positions were found to be critical for broad-spectrum anticancer activity. nih.gov

Role of Bromine in Indole Alkaloids: Studies on other classes of marine-derived indole alkaloids have indicated that bromination of the indole ring, often at positions 5 or 6, can significantly enhance antiproliferative activity. nih.gov

Computational modeling and docking studies will be indispensable tools for rationally designing new analogues. By simulating the binding of this compound derivatives to the active sites of target proteins, such as kinases or enzymes like MAO-B, researchers can predict which modifications are likely to enhance binding affinity and selectivity. nih.govnih.gov This in silico approach helps prioritize the synthesis of the most promising compounds, saving time and resources.

Preclinical and Clinical Development Prospects for Lead Compounds

Once potent and selective lead compounds based on the this compound scaffold are identified, the focus will shift to rigorous preclinical evaluation to assess their therapeutic potential. This involves a series of in vitro and in vivo studies.

In Vitro Evaluation: Lead compounds will be tested for their efficacy in various cell-based assays. For anticancer applications, this includes assessing cytotoxicity against a panel of human cancer cell lines, such as those for colorectal, breast, and pancreatic cancer. nih.govnih.gov Mechanistic studies, like cell cycle analysis, would be performed to understand how these compounds affect cancer cell proliferation. nih.gov For neuroprotective applications, assays would measure the inhibition of target enzymes like MAO-B or the protection of neuronal cells from oxidative stress.

In Vivo Studies: The most promising candidates from in vitro testing will advance to animal models of disease. For oncology, this typically involves xenograft models where human tumors are grown in immunocompromised mice to evaluate the compound's ability to inhibit tumor growth. nih.gov Studies on related indolo[2,3-b]quinolines have demonstrated antitumor activity in vivo, showing reductions in tumor volume and induction of apoptosis. mdpi.com

Clinical Prospects: While the direct clinical development of this compound is a long-term goal, the progression of other carboline-based drugs provides encouragement. For instance, implitapide, a molecule containing an α-carboline moiety, reached clinical trials for its activity as a microsomal triglyceride transfer protein (MTP) inhibitor for atherosclerosis. nih.gov The success of such related compounds paves the way for future clinical investigation of novel α-carboline derivatives.

Synergistic Effects in Combination Therapies

A significant trend in modern pharmacology is the use of combination therapies to enhance efficacy, overcome drug resistance, and reduce side effects. Future research should explore the potential of this compound derivatives as components of such therapeutic regimens.

In oncology, kinase inhibitors are often used in combination with traditional chemotherapy or other targeted agents. A this compound-based ALK or Brk inhibitor could potentially be combined with other drugs to achieve a synergistic antitumor effect.

In the context of neurodegenerative diseases, there is precedent for combination strategies. For example, indole-based 5-HT6R antagonists have demonstrated improved cognitive benefits when used as an add-on therapy with the existing Alzheimer's drug donepezil. nih.gov This suggests that a neuroprotective agent derived from the this compound scaffold could be co-administered with current standard-of-care treatments to provide enhanced therapeutic outcomes.

Another potential application is in infectious diseases. Indole-based compounds that inhibit bacterial enzymes, such as cystathionine (B15957) γ-lyase, have been shown to increase the sensitivity of pathogenic bacteria to conventional antibiotics. nih.gov This indicates a potential role for derivatives of this compound as antibiotic potentiators, helping to combat the growing problem of antimicrobial resistance.

Q & A

Q. What are the optimized synthetic routes for 6-bromo-9H-pyrido[2,3-b]indole?

  • Methodological Answer : A common approach involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for introducing substituents. For example, bromo-indole precursors (e.g., 3-(2-azidoethyl)-5-bromo-1H-indole) can react with alkynes under PEG-400/DMF solvent systems with CuI catalysis. After 12 hours, the product is extracted with ethyl acetate, purified via flash chromatography (70:30 EtOAc:hexane), and characterized by 1^1H/13^{13}C NMR and HRMS . Alternative Pd-catalyzed amidation/cyclization strategies (e.g., using Cs2_2CO3_3 in t-BuOH at 110°C) are also effective for constructing the pyridoindole core .

Q. How is this compound characterized using spectroscopic techniques?

  • Key Analytical Methods :
  • NMR : 1^1H NMR typically shows aromatic protons in the δ 7.2–8.5 ppm range, with deshielded protons near the bromo substituent. 13^{13}C NMR confirms quaternary carbons adjacent to nitrogen atoms (e.g., δ 140–150 ppm) .
  • HRMS : Molecular ion peaks (e.g., [M+H]+^+ at m/z 427.0757) validate the molecular formula .
  • TLC : Rf_f values (e.g., 0.30 in 70:30 EtOAc:hexane) aid in monitoring purification .

Advanced Research Questions

Q. How can conflicting spectroscopic data during structural elucidation be resolved?

  • Resolution Strategy : Use 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping signals. Cross-validate with IR (e.g., C-Br stretches at ~500–600 cm1^{-1}) and elemental analysis (CHN % within ±0.4% of theoretical values) . For ambiguous cases, compare with literature data for analogous compounds (e.g., 9-hexyl-2,4-dimethyl-pyrimidoindole 13^{13}C NMR shifts) .

Q. What strategies improve yields in Pd-catalyzed cyclization for pyridoindole synthesis?

  • Optimization Table :
SolventBaseTemp (°C)Yield (%)
t-BuOHCs2_2CO3_311025
THFNaOH7012
DMFK2_2CO3_310018
  • Recommendations : Use polar aprotic solvents (e.g., t-BuOH) with strong bases (Cs2_2CO3_3) and elevated temperatures. Catalyst screening (e.g., Pd(PPh3_3)4_4) may further enhance efficiency .

Q. How is the mutagenic potential of 6-bromo-pyridoindole derivatives assessed?

  • Experimental Design : Conduct Ames tests using Salmonella typhimurium TA98/TA100 strains. Incubate compounds (e.g., 150 µL/plate) with metabolic activation (S9 mix). Mutagenicity is indicated by revertant colony counts ≥2x background . For example, 2-amino-3-ethyl-pyridoindole showed mutagenic activity in TA98 .

Q. What in vitro models evaluate anti-cancer activity of pyridoindole derivatives?

  • Protocol : Use MTT assays on cancer cell lines (e.g., HeLa, A549). Treat cells with 10–100 µM compound for 48–72 hours. Calculate IC50_{50} values via absorbance at 570 nm. Derivatives with tetrahydro-pyridoindole cores have shown IC50_{50} values <20 µM in HepG2 cells .

Q. How to study DNA intercalation by pyridoindole compounds?

  • Techniques :
  • UV-Vis Spectroscopy : Monitor hypochromicity and bathochromic shifts in DNA-compound mixtures (e.g., λ~260 nm) .
  • DNA Melting Curves : Increased Tm_m (e.g., +5–10°C) indicates stabilization via intercalation .
  • Electrophoretic Mobility Shift Assay (EMSA) : Reduced DNA migration due to compound binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.